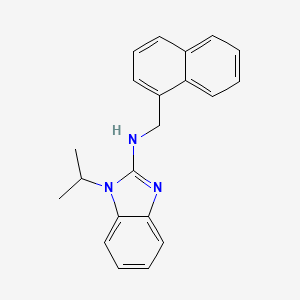![molecular formula C11H15N3O2S2 B5869105 4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as CP-690,550 and is a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that have shown promise in treating various autoimmune diseases and inflammatory disorders.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of JAK enzymes. JAK enzymes are involved in the signaling pathways that regulate the immune response. When JAK enzymes are activated, they phosphorylate and activate downstream signaling molecules such as STAT proteins. These activated signaling molecules then regulate the expression of genes involved in the immune response. By inhibiting the activity of JAK enzymes, CP-690,550 disrupts this signaling pathway and reduces inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have several biochemical and physiological effects. It reduces the production of cytokines, which are signaling molecules that play a crucial role in the immune response. CP-690,550 also reduces the activation of immune cells such as T cells and B cells. This results in a reduction in inflammation and a suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a potent and selective JAK inhibitor, which makes it an ideal tool for studying the role of JAK enzymes in the immune response. CP-690,550 is also available in a pure form, which makes it easy to use in experiments. However, CP-690,550 has some limitations for lab experiments. It is a complex compound to synthesize, which makes it expensive to use in large quantities. Additionally, CP-690,550 has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
CP-690,550 has shown promise in treating various autoimmune diseases and inflammatory disorders. However, there is still much to learn about this compound and its potential therapeutic applications. Future research should focus on understanding the mechanisms of action of CP-690,550 in greater detail. This will help to identify new therapeutic targets and improve the efficacy of this compound. Additionally, future research should focus on developing new JAK inhibitors that have improved selectivity and fewer off-target effects. This will help to minimize the side effects of JAK inhibitors and improve their safety profile.
Synthesemethoden
The synthesis of CP-690,550 involves the reaction of 4-aminomethylbenzenesulfonamide with cyclopropyl isothiocyanate. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting the activity of JAK enzymes, which play a crucial role in the immune response. By blocking the activity of JAK enzymes, CP-690,550 reduces inflammation and suppresses the immune response.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c12-18(15,16)10-5-1-8(2-6-10)7-13-11(17)14-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H2,12,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYEROYJDKPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Cyclopropylcarbamothioyl)amino]methyl}benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)
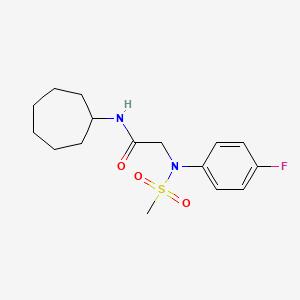
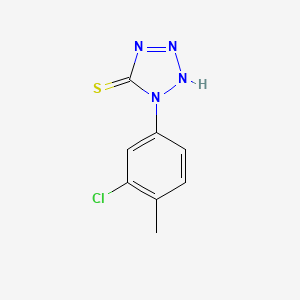
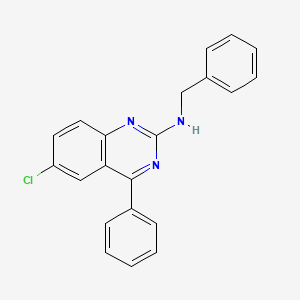
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
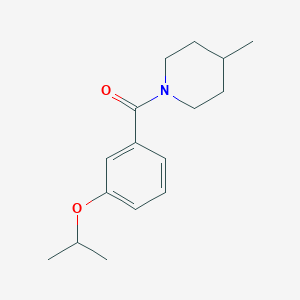
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)
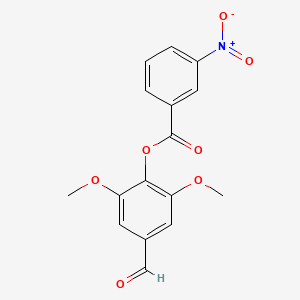
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)
